1,5-Dioxaspiro[5.5]undecane-2,4-dione, 3-(4-methylsulfanylbenzylidene)-
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Overview
Description
3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,5-DIOXASPIRO[55]UNDECANE-2,4-DIONE is a spirocyclic compound characterized by a unique structure that includes a dioxaspiro undecane core and a phenyl group substituted with a methylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE typically involves the condensation of 4-(methylsulfanyl)benzaldehyde with 1,5-dioxaspiro[5.5]undecane-2,4-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the dioxaspiro undecane core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique spirocyclic structure makes it a candidate for the development of new materials with specific optical or electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-{[5-(4-PHENYL-1-PIPERAZINYL)-2-FURYL]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE
- 3-(2,3,4-TRIMETHOXYBENZYLIDENE)-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE
- 3-(3,4,5-TRIMETHOXYBENZYLIDENE)-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE
Uniqueness
The uniqueness of 3-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18O4S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[(4-methylsulfanylphenyl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C17H18O4S/c1-22-13-7-5-12(6-8-13)11-14-15(18)20-17(21-16(14)19)9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3 |
InChI Key |
PVBVTSBZGUUZKE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)OC3(CCCCC3)OC2=O |
Origin of Product |
United States |
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